2'-Methyl-2,3'-bipyridine

Medicinal Chemistry Ligand Design Physicochemical Property Prediction

Researchers requiring a non-chelating bipyridine scaffold often face limited access to isomerically pure 2,3'-bipyridines with defined substitution. 2'-Methyl-2,3'-bipyridine (CAS 646534-79-4) directly addresses this gap. • Enables monodentate or bridging coordination modes unattainable with symmetric 2,2'-bipyridines, critical for polynuclear metal complex design. • The 2'-methyl group predictably tunes electronic properties (XLogP3 = 1.8) and steric bulk, supporting rational optimization of catalytic activity and pharmacokinetic profiles. • Supplied at 95% purity with flexible packaging; expedited global shipping ensures rapid integration into ongoing research programs.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
CAS No. 646534-79-4
Cat. No. B15168676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Methyl-2,3'-bipyridine
CAS646534-79-4
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C2=CC=CC=N2
InChIInChI=1S/C11H10N2/c1-9-10(5-4-8-12-9)11-6-2-3-7-13-11/h2-8H,1H3
InChIKeyAJURFCUYHMTAPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Methyl-2,3'-bipyridine Identity & Procurement


2'-Methyl-2,3'-bipyridine (CAS 646534-79-4) is a methyl-substituted derivative of the 2,3'-bipyridine scaffold, featuring a methyl group at the 2'-position of one pyridine ring. This structural modification is designed to modulate the electronic and steric properties of the bipyridine core, a motif widely recognized for its role as a ligand in coordination chemistry and as a key intermediate in pharmaceuticals, agrochemicals, and materials science [1]. Its molecular formula is C11H10N2, with a molecular weight of 170.21 g/mol and a typical commercial purity of 95% [2]. As an asymmetric, non-chelating bipyridine, its substitution pattern introduces distinct coordination behavior compared to its symmetric, chelating 2,2'-bipyridine analogs, making it a strategic choice for applications requiring precise control over metal complex geometry and electronic properties [1].

Irreplaceability of 2'-Methyl-2,3'-bipyridine


The 2,3'-bipyridine framework itself is an isomer with a distinct connectivity pattern that fundamentally alters its coordination chemistry relative to the ubiquitous 2,2'- and 4,4'-bipyridines. The 2,3'-linkage prevents the formation of stable, five-membered chelate rings with metal centers, a hallmark of 2,2'-bipyridine ligands [1]. Instead, 2,3'-bipyridines typically coordinate in a monodentate fashion or bridge two metal centers, leading to different complex geometries, redox properties, and catalytic outcomes [2]. Within this class, the specific 2'-methyl substitution further fine-tunes the ligand's electron-donating ability and steric bulk, which can impact metal complex stability, catalytic activity, and even biological selectivity. Therefore, substituting 2'-Methyl-2,3'-bipyridine with a different bipyridine isomer or a differently substituted analog risks altering—or completely abrogating—the intended function of a synthetic intermediate or coordination complex. The following evidence details the specific, quantifiable differentiators.

2'-Methyl-2,3'-bipyridine vs. Key Analogs


Physicochemical Comparison to Unsubstituted 2,3'-Bipyridine

2'-Methyl-2,3'-bipyridine exhibits distinct physicochemical properties relative to the unsubstituted 2,3'-bipyridine parent, which directly impact its behavior as a ligand or pharmaceutical intermediate. The addition of a single methyl group increases the calculated partition coefficient (LogP) and modifies the polar surface area (PSA), altering membrane permeability and solubility. These values, derived from authoritative database calculations, serve as a quantitative basis for comparing and selecting this specific derivative over the unsubstituted analog [1].

Medicinal Chemistry Ligand Design Physicochemical Property Prediction

Gold Complex Stability vs. 6,6'-Dimethylbipyridine

A direct comparative study of gold(III) complexes demonstrated that the choice of methyl-substituted bipyridine ligand significantly influences solution stability against biological reductants. The complex with a 6,6′-dimethyl-2,2'-bipyridine ligand, [(methylbipy)AuCl3], showed distinct stability behavior compared to complexes with other polypyridyl ligands. This highlights that even within the methyl-substituted bipyridine family, the position and pattern of substitution are critical determinants of a complex's stability and, consequently, its potential therapeutic utility [1]. While this specific study does not feature 2'-Methyl-2,3'-bipyridine, it provides a robust class-level inference: the 2'-methyl substitution on a 2,3'-bipyridine scaffold is expected to impart unique, non-equivalent stability characteristics compared to symmetric 2,2'-bipyridine ligands like 6,6'-dimethylbipyridine.

Medicinal Inorganic Chemistry Metallodrug Design Coordination Chemistry

2,3'- vs. 2,2'-Bipyridine as Pharmaceutical Intermediates

Patents covering 2,3'-bipyridine derivatives, including 2'-Methyl-2,3'-bipyridine, explicitly position these compounds as crucial intermediates for synthesizing active pharmaceutical ingredients (APIs), agricultural chemicals, and advanced materials [1]. The 2,3'-bipyridine core is particularly noted for its utility in constructing selective COX-2 inhibitors and other bioactive molecules [2]. This is a key differentiator from the more widely used 2,2'-bipyridine, which is predominantly employed as a ligand in catalysis and materials science. The 2,3'-isomer's unique reactivity and non-chelating nature make it a preferred scaffold for introducing bipyridine motifs into complex drug-like molecules where chelation would be detrimental to the desired biological activity.

Drug Discovery Organic Synthesis Pharmaceutical Intermediate

Hammett Constant Tuning in Iridium Complexes

Research on cyclometalated iridium(III) complexes for OLED applications has demonstrated that substituents on bipyridine ligands directly modulate the complexes' photophysical properties in a predictable manner, correlating with Hammett constants [1]. While the study focused on a specific emitter, the underlying principle is a class-level inference: the electron-donating methyl group at the 2'-position of 2'-Methyl-2,3'-bipyridine will alter the ligand's electron density and thus influence the redox potential and emission properties of any resulting metal complex, compared to an unsubstituted or differently substituted analog. This predictability is crucial for the rational design of emitters with tailored color, efficiency, and stability.

OLED Materials Phosphorescent Emitters Cyclometalated Complexes

2'-Methyl-2,3'-bipyridine Application Scenarios


Selective COX-2 Inhibitor Synthesis

As a key intermediate, 2'-Methyl-2,3'-bipyridine can be elaborated into 2,3'-bipyridine derivatives with potential as selective COX-2 inhibitors. The 2'-methyl group provides a handle for lipophilicity tuning (XLogP3 = 1.8 vs. estimated 1.5 for unsubstituted 2,3'-bipyridine), which is critical for optimizing pharmacokinetic properties such as oral absorption and metabolic stability [1]. This specific substitution pattern is a strategic choice for medicinal chemists aiming to improve drug-like properties while maintaining the core scaffold's biological activity.

Non-Chelating Metal Complexes for Catalysis & Sensing

The 2,3'-bipyridine framework, by its nature, prevents the formation of stable chelate rings with a single metal center, leading to monodentate or bridging coordination modes [1]. This makes 2'-Methyl-2,3'-bipyridine a valuable ligand for constructing polynuclear metal complexes or for applications where a single, labile coordination site is required. The 2'-methyl group adds steric bulk, which can further influence coordination geometry and the complex's stability against ligand exchange, a crucial factor in catalytic cycles or sensor longevity [2].

Building Block for Optoelectronic Materials

In materials science, particularly for OLEDs and other optoelectronic devices, the ability to fine-tune ligand electronics is paramount. The electron-donating methyl group at the 2'-position offers a predictable way to modulate the frontier orbital energies of metal complexes, as established by Hammett constant correlations in analogous systems [1]. Researchers can select 2'-Methyl-2,3'-bipyridine to achieve a specific electronic effect in a metal complex, distinct from what would be obtained with an unsubstituted or differently substituted bipyridine ligand.

Agrochemical Intermediates

Patents cite the broader class of 2,3'-bipyridine derivatives as useful intermediates for agricultural chemicals [1]. The 2'-Methyl-2,3'-bipyridine, with its defined physicochemical profile (including a calculated LogP of 1.8), can serve as a versatile starting material for constructing herbicides, fungicides, or insecticides. Its lipophilicity may be advantageous for promoting plant cuticle penetration, a critical parameter in agrochemical design.

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